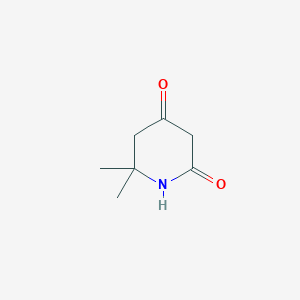

6,6-Dimethylpiperidine-2,4-dione

Description

Overview of Piperidinedione Derivatives in Medicinal Chemistry and Life Sciences

Piperidinediones are a class of chemical compounds characterized by a piperidine (B6355638) ring—a six-membered heterocycle with one nitrogen atom—which is substituted with two ketone groups. nih.govnih.gov This structural motif is a key building block in the synthesis of a wide array of organic molecules and is particularly prominent in the field of medicinal chemistry. nih.govnih.govresearchgate.net Piperidine-containing compounds are integral to the design of numerous drugs, playing a significant role in the pharmaceutical industry due to their presence in over twenty classes of pharmaceuticals and a multitude of natural alkaloids. nih.govnih.govencyclopedia.pub

The piperidine skeleton is known to influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules by enhancing membrane permeability, metabolic stability, and receptor binding. researchgate.net Derivatives of piperidinedione are explored for a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system modulatory properties. researchgate.netencyclopedia.pub

Significance as Heterocyclic Compounds in Pharmaceutical and Commercial Sectors

Heterocyclic compounds, which feature a ring structure containing at least one atom other than carbon (such as nitrogen, oxygen, or sulfur), are fundamental to the development of pharmaceuticals. researchgate.netnumberanalytics.com It is estimated that over 90% of drugs that contain a heterocyclic component were developed following a detailed scientific understanding of biological systems. The versatility of these compounds allows them to interact with a wide range of biological molecules. reachemchemicals.com

Nitrogen-containing heterocycles, including the piperidine framework, are a major class of physiologically active compounds. They form the core structure of many essential drugs, such as antibiotics, antivirals, and anticancer agents. reachemchemicals.com For instance, penicillin contains a four-membered beta-lactam ring, and the antiviral drug oseltamivir (B103847) features a five-membered heterocyclic ring. reachemchemicals.com In addition to pharmaceuticals, heterocyclic compounds are used in various commercial sectors, including as dyestuffs, sanitizers, and corrosion inhibitors.

Historical Context of Piperidinedione Research

The study of heterocyclic chemistry began with the dawn of organic chemistry in the 1800s. Key milestones include the isolation of pyrrole (B145914) in 1834 and the synthesis of the first artificial dye in 1856, which spurred the growth of the chemical and pharmaceutical industries. nih.gov The first synthetic drug, chloral (B1216628) hydrate, was discovered in 1869. nih.gov

Research into piperidine and its derivatives has been ongoing for well over a century. The compound piperidine itself was first isolated from black pepper. wikipedia.org The development of synthetic methods to create substituted piperidines has been a continuous focus, leading to a vast library of compounds with diverse properties. nih.govwhiterose.ac.uk The synthesis of piperidine-2,6-dione derivatives, for example, can be achieved through the reaction of an aniline (B41778) derivative with glutaric anhydride. researchgate.net The study of piperidinediones gained significant, albeit controversial, public awareness with the thalidomide (B1683933) tragedy in the mid-20th century, which underscored the critical importance of understanding the stereochemistry and biological activity of such compounds. This event profoundly influenced drug regulation and research practices.

Rationale for Focused Research on 6,6-Dimethylpiperidine-2,4-dione

Focused research on specific molecules like this compound is driven by the desire to understand how subtle structural modifications can lead to significant changes in chemical and physical properties.

Unique Structural Characteristics and Reactivity

The defining feature of this compound is the presence of two methyl groups on the carbon atom adjacent to the nitrogen, known as a gem-dimethyl group. prepchem.comsynquestlabs.com This structural element introduces specific steric and electronic effects that influence the molecule's conformation and reactivity.

This gem-dimethyl substitution is a classic example of the Thorpe-Ingold effect , first described in 1915. wikipedia.orglucp.net This effect posits that geminal substitution on a carbon chain can accelerate intramolecular reactions, such as ring formation. wikipedia.orglucp.netchem-station.com The steric bulk of the methyl groups can compress the bond angles within the molecule, bringing reactive groups closer together and lowering the activation energy for cyclization. lucp.netchem-station.com This conformational pre-organization can also decrease the conformational freedom of the molecule, increasing the probability of it adopting a reactive conformation. chem-station.com The presence of the gem-dimethyl group in the this compound structure is therefore expected to influence its stability and the reactivity of the dione (B5365651) portion of the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 5239-39-4 | prepchem.comsynquestlabs.comsigmaaldrich.com |

| Molecular Formula | C₇H₁₁NO₂ | synquestlabs.comsigmaaldrich.com |

| Molecular Weight | 141.17 g/mol | sigmaaldrich.com |

| IUPAC Name | 6,6-dimethyl-2,4-piperidinedione | sigmaaldrich.com |

| Melting Point | 183-184 °C | prepchem.com |

| Physical Form | Cream crystalline solid / Liquid | prepchem.comsigmaaldrich.com |

Note: Discrepancy in physical form may be due to different reporting standards or purities.

Current Gaps in Comprehensive Understanding

While the synthesis of this compound has been reported, a comprehensive understanding of its chemical behavior and potential applications is still developing. prepchem.com Much of the research on piperidinediones focuses on derivatives with substitutions at other positions or on the nitrogen atom, often in the context of creating analogues of known bioactive compounds. The specific influence of the 6,6-dimethyl substitution on the tautomeric equilibrium of the 2,4-dione system, its coordination chemistry with metal ions, and its utility as a scaffold for more complex molecules remain areas ripe for further investigation. There is a need for detailed conformational analysis and computational studies to fully elucidate the energetic consequences of the Thorpe-Ingold effect in this specific heterocyclic system. nih.govscispace.com

Scope and Objectives of the Research Outline

The scope of this article is to provide a focused examination of the chemical compound this compound based on existing academic literature. The primary objectives are:

To situate this compound within the broader class of piperidinedione derivatives and explain their importance in chemistry.

To detail the unique structural aspects of this compound, particularly the gem-dimethyl group, and the theoretical principles governing its influence on reactivity.

To identify and acknowledge the current limitations in the scientific understanding of this specific compound, thereby highlighting potential avenues for future research.

This article will adhere strictly to the chemical and structural properties of the compound, excluding any discussion of pharmacological applications or biological effects, to maintain a clear focus on its fundamental chemistry.

Structure

3D Structure

Properties

IUPAC Name |

6,6-dimethylpiperidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-7(2)4-5(9)3-6(10)8-7/h3-4H2,1-2H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APZLJMYONPJZSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)CC(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70507157 | |

| Record name | 6,6-Dimethylpiperidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5239-39-4 | |

| Record name | 6,6-Dimethylpiperidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,6-dimethylpiperidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 6,6 Dimethylpiperidine 2,4 Dione

General Strategies for Piperidinedione Synthesis

General synthetic approaches to the piperidine-2,4-dione framework often involve the formation of the heterocyclic ring through cyclization or condensation reactions. These methods provide access to a variety of substituted piperidinediones.

The cyclization of β-amino acids and their derivatives is a fundamental strategy for forming piperidinone rings. This approach involves an intramolecular reaction where the amine group attacks an ester or other activated carboxyl group to form the cyclic amide bond. For instance, ester-imine derivatives of β-amino acids can be methylenated and subsequently cyclized using a Brønsted acid to yield 2,6-disubstituted piperidinones. Another method involves the conjugate addition of a lithium amide to a diester, which then undergoes an intramolecular enolate cyclization to construct the piperidine (B6355638) ring with high stereoselectivity.

Condensation reactions, particularly multicomponent reactions, offer an efficient pathway to highly substituted piperidines and their dione (B5365651) derivatives. These reactions combine several simple starting materials in a single step to build a more complex product. The Petrenko-Kritschenko piperidone synthesis, for example, is a classic multicomponent reaction that condenses an aldehyde, a β-keto acid derivative, and ammonia (B1221849) or a primary amine to form a 4-piperidone. More modern variants have expanded this chemistry, allowing for the synthesis of functionalized piperidines through a sequence of condensation steps, such as Knoevenagel and Mannich reactions, followed by a final cyclization.

Refluxing is a common and essential laboratory technique used to facilitate chemical reactions that require prolonged heating. youtube.com The process involves heating a reaction mixture to its boiling point in a flask attached to a condenser, which cools any vapors and returns them to the reaction vessel. researchgate.netrsc.org This prevents the loss of volatile solvents and reactants, allowing the reaction to be maintained at a constant, elevated temperature for an extended period to ensure completion and maximize product yield. youtube.com Many synthetic strategies for piperidinediones, including cyclization and condensation reactions, are performed under reflux conditions in a suitable solvent, often an alcohol like ethanol, to drive the reaction forward.

Specific Synthesis Routes for 6,6-Dimethylpiperidine-2,4-dione

While general methods provide a framework, specific routes have been documented for the synthesis of this compound.

A specific method for synthesizing this compound involves the hydrolysis and decarboxylation of its carboxylated precursor. In this procedure, methyl this compound-3-carboxylate is heated at reflux in a mixture of acetonitrile (B52724) and water with a catalytic amount of concentrated hydrochloric acid. This process removes the carboxyl group at the 3-position to yield the target compound.

Synthesis of this compound via Hydrolysis

| Starting Material | Reagents | Conditions | Product | Yield |

|---|

Table 1: Detailed research findings on the synthesis of this compound via hydrolysis.

The synthesis of this compound through the reaction of N-methylmaleimide with 2,4-dichloroacetophenone is not a documented pathway in the reviewed scientific literature. Searches for this specific transformation did not yield established protocols or reaction mechanisms leading to the desired product.

Advanced Synthetic Approaches and Innovations

The quest for more efficient and selective methods for constructing the this compound core has led to the development of several advanced synthetic strategies. These approaches often provide superior control over stereochemistry and regiochemistry compared to traditional methods and open avenues for creating diverse libraries of related compounds.

Stereoselective and Regioselective Synthesis

While the gem-dimethyl substitution at the C6 position of this compound precludes chirality at that center, stereoselective and regioselective methods are crucial for the synthesis of related, more complex piperidine-2,4-diones and are foundational to modern synthetic strategies. The principles of these methods are readily adaptable to precursors of the target molecule.

Regioselective control is critical when constructing the dione framework, particularly in cyclization reactions like the Dieckmann condensation, to ensure the formation of the desired 2,4-dione isomer over other possibilities. For instance, a flexible route to variously substituted piperidine-2,4-diones has been described, which can be controlled to favor specific regioisomers. researchgate.net Furthermore, the use of chiral auxiliaries, such as Davies' α-methylbenzylamine, has been shown to afford 6-substituted piperidine-2,4-diones enantioselectively through a regioselective Dieckmann cyclization. prepchem.com This highlights the potential for precise control in forming the piperidine-2,4-dione ring.

Stereoselective reductions of a pre-formed piperidine-2,4-dione ring are also a key strategy. For example, the stereoselective reduction of a β-phenylpiperidine-2,4-dione derivative has been demonstrated as a key step in the synthesis of all four stereoisomers of 4-hydroxypipecolic acid. researchgate.net Such methods underscore the ability to control the stereochemistry at other positions on the piperidine ring, which is a vital aspect in the synthesis of analogues and derivatives of this compound.

Multi-component Reactions (MCRs) for Piperidinedione Scaffolds

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in building complex molecules from simple starting materials in a single step. While specific MCRs for the direct synthesis of this compound are not extensively documented, MCRs are widely used for constructing the broader piperidine scaffold, which can then be further elaborated. nih.gov

For example, a pseudo five-component reaction involving aromatic aldehydes, anilines, and alkyl acetoacetates has been developed to produce highly substituted piperidines under the catalysis of an ionic liquid. rsc.org Another innovative approach utilizes a lipase-catalyzed MCR of benzaldehyde (B42025), aniline (B41778), and an acetoacetate (B1235776) ester to yield valuable piperidine derivatives, demonstrating the potential of biocatalysis in this field. researchgate.net These methods showcase the power of MCRs to rapidly generate molecular diversity. A diversity-oriented synthesis (DOS) of 2,4,6-trisubstituted piperidines has been achieved using a Type II Anion Relay Chemistry (ARC) protocol, which is a form of multi-component union. mdpi.com

The general applicability of these MCR strategies suggests their potential adaptation for the synthesis of precursors that could be converted to this compound.

Catalytic Methods in this compound Synthesis

Catalysis offers a powerful and elegant means to achieve transformations that are otherwise difficult, providing high levels of selectivity and efficiency. Various transition-metal catalysts have been explored for the synthesis of piperidine rings and their derivatives.

Palladium-catalyzed hydrogenation is a robust and widely used method for the reduction of aromatic and heterocyclic rings. In the context of synthesizing piperidine-2,4-dione derivatives, this method is particularly relevant for the reduction of corresponding pyridinone or dihydropyridinone precursors. The choice of catalyst, solvent, and additives can significantly influence the chemoselectivity of the hydrogenation. researchgate.net For instance, palladium on carbon (Pd/C) is a common heterogeneous catalyst for the hydrogenation of pyridinecarbonitriles to either pyridylmethylamines or piperidylmethylamines, depending on the reaction conditions. researchgate.net The hydrogenation of fluorinated pyridines has also been achieved using palladium catalysis, offering access to valuable fluorinated piperidines. mdpi.com

| Substrate Type | Catalyst | Conditions | Product | Yield (%) | Reference |

| Pyridinecarbonitrile | 10% Pd/C | H₂SO₄, H₂O, 30 °C | (Aminomethyl)piperidine | High | researchgate.net |

| Fluorinated Pyridines | Palladium | H₂, various | Fluorinated Piperidines | Good | mdpi.com |

| 4-Carboxylbenzaldehyde | Pd/NC | H₂, 80 °C | p-Toluic Acid | High | nih.gov |

This table presents examples of palladium-catalyzed hydrogenations of related pyridine (B92270) and benzaldehyde derivatives, illustrating the utility of this methodology.

Rhodium catalysts are exceptionally versatile for promoting cycloisomerization reactions, which can construct cyclic structures with high atom economy. Rhodium(I)-catalyzed [2+2+2] cycloadditions of alkenyl isocyanates and alkynes have been developed to access piperidine scaffolds in high enantioselectivity. rsc.org These reactions can be designed to incorporate functional groups that allow for further chemical manipulation. Another example is the rhodium-catalyzed cycloisomerization of N-allylated bicyclo[1.1.0]butylalkylamines, which can selectively yield pyrrolidines or azepines depending on the phosphine (B1218219) ligand used. researchgate.net While not directly applied to this compound, these methods demonstrate the power of rhodium catalysis in constructing complex nitrogen heterocycles from acyclic or strained precursors.

| Reaction Type | Catalyst System | Substrates | Product | Enantioselectivity/Diastereoselectivity | Reference |

| [2+2+2] Cycloaddition | Rhodium(I) / Chiral Ligand | Alkenyl isocyanate, Alkyne | Piperidinol Scaffold | High ee | rsc.org |

| Cycloisomerization | [Rh(CO)₂Cl]₂ / dppe | N-allylated bicyclo[1.1.0]butylalkylamine | Azepine | High ds | researchgate.net |

This table showcases examples of rhodium-catalyzed cycloisomerizations for the synthesis of related heterocyclic systems.

Gold catalysis has emerged as a powerful tool for C-C and C-heteroatom bond formation, often proceeding under mild conditions. Gold(I)-catalyzed intramolecular dearomatization/cyclization of appropriate precursors represents a modern approach to synthesizing complex heterocyclic systems. nih.gov For instance, gold(I)-catalyzed intramolecular cyclization of N-tethered indole-arylpropargyl substrates has been used to create complex polycyclic N-heterocycles with high enantioselectivity. researchgate.net Another strategy involves a gold-catalyzed cascade protocol for assembling polycarbocyclic frameworks from alkyne-containing 1,3-dicarbonyl diazo compounds and styrenes. prepchem.com Although a direct application to this compound is not reported, the ability of gold catalysts to activate alkynes and allenes for cyclization reactions makes this a promising area for future development in the synthesis of highly substituted piperidine-2,4-diones.

| Reaction Type | Catalyst System | Substrates | Product | Yield/Selectivity | Reference |

| 1,6-Enyne Cyclization/Nucleophilic Addition | Gold(I) / Chiral Ligand | N-tethered indole-arylpropargyl substrate | Polycyclic N-heterocycle | up to 93% ee | researchgate.net |

| Diazo-yne Cyclization/Cycloaddition | Gold(I) | Alkyne-containing 1,3-dicarbonyl diazo compound, Styrene | Polycarbocyclic framework | High yields | prepchem.com |

This table provides examples of gold(I)-catalyzed cyclization reactions that construct complex cyclic molecules, indicating the potential of this methodology.

Copper(I)/Copper(II) Catalysis for Radical Cyclization

The construction of the piperidine ring system through radical cyclization represents a powerful strategy in organic synthesis. The use of copper(I) and copper(II) complexes to catalyze these transformations has emerged as a particularly effective method. nih.gov This approach often involves the generation of a radical species from a suitable acyclic precursor, which then undergoes an intramolecular cyclization to form the heterocyclic ring.

While a specific copper-catalyzed radical cyclization for the direct synthesis of this compound is not extensively documented, the principles of this methodology can be hypothetically applied. A plausible synthetic precursor would be an α-halo-substituted amide. The catalytic cycle would likely involve the reduction of a Cu(II) species to a Cu(I) species, which then abstracts a halogen atom from the substrate to generate a carbon-centered radical. This radical would subsequently attack an appropriately positioned internal double bond or other radical acceptor to forge the piperidine ring. The resulting cyclic radical would then be oxidized back to a stable product, regenerating the Cu(II) catalyst.

The diastereoselectivity of such cyclizations can often be controlled by the judicious choice of starting materials and reaction conditions. For instance, the use of specific silanes in conjunction with the catalyst has been shown to enhance the diastereomeric ratio in the synthesis of 2,4-disubstituted piperidines. nih.govresearchgate.net

A hypothetical reaction scheme for the synthesis of this compound via a copper-catalyzed radical cyclization is presented below. This illustrates the potential of this methodology, though experimental validation is required.

Hypothetical Copper-Catalyzed Radical Cyclization for this compound

| Starting Material | Catalyst System | Proposed Intermediate | Product |

| N-(3-butenyl)-2-bromo-2-methylpropanamide | Cu(I)/Cu(II) complex | Carbon-centered radical | This compound |

This proposed pathway highlights the potential for copper catalysis to provide a novel and efficient route to this important heterocyclic compound.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. nih.gov In the context of piperidone synthesis, green chemistry approaches focus on aspects such as the use of environmentally benign solvents, the reduction of waste, and the development of catalytic rather than stoichiometric processes. researchgate.netdesigner-drug.comacs.org

A known synthesis of this compound involves the hydrolysis and decarboxylation of methyl this compound-3-carboxylate in the presence of hydrochloric acid and acetonitrile. prepchem.com While effective, this method can be evaluated through a green chemistry lens to identify potential areas for improvement.

Key Green Chemistry Considerations:

Solvent Selection: The use of acetonitrile, while a common solvent, has associated environmental and health concerns. A greener alternative could be water, ethanol, or another bio-based solvent. Research into water-mediated intramolecular cyclization for the synthesis of substituted piperidinols has shown promise in this area. nih.gov

Catalysis: The use of a catalytic amount of acid rather than a stoichiometric amount would improve the atom economy of the reaction.

An improved, greener synthesis of this compound could potentially involve a one-pot reaction from readily available starting materials using a recyclable catalyst in an aqueous medium. The development of such a process would align with the goals of sustainable chemistry.

Comparison of a Classical vs. a Greener Synthetic Approach (Hypothetical)

| Feature | Classical Synthesis | Potential Green Synthesis |

| Solvent | Acetonitrile | Water or Ethanol |

| Catalyst | Stoichiometric Acid | Catalytic, Recyclable Acid/Base |

| Procedure | Multi-step with isolation | One-pot reaction |

| Waste | Higher | Lower |

By embracing the principles of green chemistry, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.

Iii. Chemical Reactivity and Derivatization of 6,6 Dimethylpiperidine 2,4 Dione

Fundamental Reaction Types of Piperidine-2,4-diones

The piperidine-2,4-dione scaffold can undergo a variety of fundamental chemical transformations. These reactions are key to creating a diverse range of derivatives.

Oxidation reactions of piperidine (B6355638) derivatives can lead to the formation of various functionalized products. Hypervalent iodine reagents, such as diacetoxyiodobenzene (B1259982) and iodosobenzene, have been used in the oxidation of saturated N-heterocycles. nih.gov These reagents can facilitate unique oxidations, including the introduction of functional groups at the α-position to the nitrogen atom. nih.gov For instance, the combination of iodine(III) reagents with TMSN3 has been shown to enable the direct α-azidonation of amides and carbamates. nih.gov Another approach involves the use of bromine for the oxidation of piperidines, which can result in the formation of piperidin-2-ones. researchgate.net

The reduction of the carbonyl groups in piperidine-2,4-diones is a common strategy to generate new derivatives. Various reducing agents can be employed to selectively or fully reduce the ketone and amide functionalities. For example, the reduction of similar cyclic imides or lactams can be achieved using hydride reagents. nih.gov The choice of reducing agent and reaction conditions determines the final product, which can range from hydroxylated piperidines to fully reduced piperidine rings. dtic.mil For instance, the reduction of pyridine (B92270) N-oxides to piperidines can be efficiently carried out using ammonium (B1175870) formate (B1220265) and palladium on carbon. organic-chemistry.org

The carbonyl carbons in the piperidine-2,4-dione ring are electrophilic and can be targeted by a wide range of nucleophiles. cymitquimica.com These reactions allow for the introduction of various substituents at these positions. Nucleophilic substitution reactions involving piperidine have been studied with compounds like 2,4-dinitrophenyl 4-nitrophenyl ether, demonstrating the nucleophilic character of the piperidine nitrogen. rsc.org In the context of 3-halogenocyclohex-2-enones, piperidine acts as a nucleophile, leading to substitution products. rsc.org

Alkylation at the nitrogen atom of the piperidine ring is a straightforward method for derivatization. Furthermore, the carbon atoms adjacent to the carbonyl groups can also be alkylated under appropriate basic conditions. Intramolecular cyclization reactions are also a powerful tool for constructing more complex, fused heterocyclic systems. nih.govmdpi.com For example, the Dieckmann condensation has been utilized for the ring closure in the synthesis of 2,4-diketopiperidines. dtic.mil Various cyclization strategies, including radical-mediated, acid-mediated, and transition metal-catalyzed reactions, have been developed for the synthesis of piperidine derivatives. nih.govmdpi.com

Derivatization Strategies for Enhanced Biological Activity

The modification of the 6,6-dimethylpiperidine-2,4-dione core structure is a key strategy in medicinal chemistry to develop new therapeutic agents. clinmedkaz.org The unique chemical structure of piperidine allows it to be combined with various molecular fragments to create novel drugs with potential pharmacological effects. clinmedkaz.org

Strategic modifications at both the nitrogen and carbon atoms of the piperidine-2,4-dione ring are crucial for tuning the biological properties of the resulting derivatives.

Introduction of Lipophilic and Polar Substituents

The structure of this compound allows for the introduction of various substituents at two primary locations: the nitrogen atom of the lactam and the C3-methylene carbon. These modifications can tune the molecule's properties, such as its solubility and biological activity, by adding lipophilic or polar moieties.

N-Functionalization: The secondary amine within the piperidine ring is a nucleophilic site amenable to standard N-alkylation and N-acylation reactions. These reactions provide a straightforward route to introduce a wide array of lipophilic groups, such as alkyl and aryl chains, which are common in pharmaceutically active compounds. For instance, derivatives of the related piperidine-2,6-dione scaffold have been synthesized by reacting an appropriate aniline (B41778) with glutaric anhydride, followed by a cyclization step, effectively attaching a substituted aryl group to the nitrogen atom. researchgate.net

C3-Functionalization via Knoevenagel Condensation: The methylene (B1212753) group at the C3 position is activated by the two adjacent carbonyl groups, making its protons acidic and the carbon nucleophilic. This reactivity is exploited in the Knoevenagel condensation, a reaction where the active methylene compound adds to an aldehyde or ketone, followed by dehydration. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for creating a C=C double bond at the C3 position, appending a substituent derived from the carbonyl reactant. The nature of the aldehyde or ketone used determines whether the introduced substituent is lipophilic (e.g., from an aliphatic or aromatic aldehyde) or polar (e.g., from an aldehyde bearing hydroxyl or nitro groups). nih.govresearchgate.net

Below is a table summarizing common reactions for introducing substituents onto the this compound core.

| Reaction Type | Reagents & Conditions | Site of Substitution | Type of Substituent Introduced |

| N-Alkylation | Alkyl halide, Base | N1 | Lipophilic (alkyl) |

| N-Acylation | Acyl chloride, Base | N1 | Lipophilic (acyl) |

| Knoevenagel Condensation | Aldehyde/Ketone, Weak base (e.g., piperidine, pyrrolidine) | C3 | Lipophilic or Polar |

Formation of Fused Ring Systems and Hybrid Structures

The reactive sites on the this compound ring serve as handles for constructing more elaborate, multi-cyclic architectures. Annulation reactions, where a new ring is formed onto an existing one, are key to creating these fused systems.

The Knoevenagel condensation products derived from this compound are valuable intermediates for subsequent intramolecular cyclizations. nih.gov For example, a substituent introduced at the C3 position can contain a functional group that reacts with one of the ring's carbonyls or the lactam nitrogen to close a new ring. This strategy has been employed to synthesize fused heterocyclic systems like pyrans and other complex polycyclic structures. nih.govnih.govnih.gov

Multicomponent reactions (MCRs) offer another efficient pathway to fused hybrid structures. These one-pot reactions combine three or more reactants to form a complex product, incorporating the piperidine-dione scaffold into a larger framework. For example, the Ugi reaction has been utilized to create fused systems like pyrrolopiperazine-2,6-diones, demonstrating how the piperidine-dione motif can be integrated into diverse and complex molecular scaffolds. nih.gov

Specific Reactions Involving this compound as a Reactant

The utility of this compound extends to its use as a starting material or key intermediate in the synthesis of molecules for specific, high-value applications.

Reactions for Pharmaceutical Compound Synthesis

The piperidine-2,6-dione core is a recognized pharmacophore found in various biologically active compounds. rsc.orgnih.govnih.govencyclopedia.pub Its derivatives have been explored for a range of therapeutic targets. A notable example is the synthesis of a series of piperidine-2,6-dione derivatives that act as multireceptor atypical antipsychotics. nih.gov In this research, the piperidine-2,6-dione scaffold was functionalized with a substituted piperidinyl)butyl chain at the nitrogen atom. nih.gov The resulting lead compound showed high affinity for dopamine (B1211576) (D₂, D₃) and serotonin (B10506) (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂₋) receptors, highlighting the value of the piperidine-dione structure in designing molecules for complex neurological targets. nih.gov

The synthesis of these compounds typically involves the N-alkylation of a pre-formed piperidine-dione ring with a suitable linker, demonstrating a practical application of the derivatization reactions discussed previously.

| Target Compound Class | Synthetic Strategy | Key Reactant | Pharmacological Target |

| Atypical Antipsychotics | N-alkylation of a 4-aryl-piperidine-2,6-dione | 1-(4-halobutyl)-4-(benzo[d]isoxazol-3-yl)piperidine | Dopamine and Serotonin Receptors |

Use in Agrochemical and Material Science Applications

The structural motifs present in this compound are also relevant in the fields of agrochemicals and material science. Related heterocyclic compounds, such as dimethylpyrimidine derivatives, have been shown to possess plant growth-stimulating properties, suggesting a potential application for appropriately functionalized piperidine-diones in agriculture. researchgate.net

In material science, the dione (B5365651) structure is a component of monomers used in polymerization reactions. For example, morpholine-2,5-dione (B184730) derivatives undergo ring-opening polymerization to form polydepsipeptides, which are biodegradable materials. researchgate.net Similarly, piperidine-based structures like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) are used as mediators in controlled radical polymerization to create well-defined polymers. mdpi.com Given these precedents, this compound could potentially be used as a monomer or a modifying agent in the synthesis of novel polymers with specific properties. Its bifunctional nature (N-H and active methylene) could allow it to be incorporated into polymer backbones or used as a cross-linking agent.

Reactivity in Intermolecular Interactions and Molecular Recognition

Beyond covalent reactions, the non-covalent interactions of this compound are crucial for understanding its solid-state behavior and its potential role in molecular recognition and supramolecular chemistry.

Hydrogen Bonding Interactions

The this compound molecule possesses key features for forming strong and directional hydrogen bonds. The lactam N-H group acts as a hydrogen bond donor, while the two carbonyl oxygen atoms (at C2 and C4) serve as hydrogen bond acceptors.

This donor-acceptor arrangement facilitates the formation of predictable supramolecular structures. In the solid state, molecules of this type are expected to form dimers or extended chains through intermolecular N-H···O=C hydrogen bonds. nih.gov Crystallographic studies of related cyclic dione amides confirm this behavior, where the N-H group of one molecule interacts with a carbonyl oxygen of a neighboring molecule. nih.gov This interaction is a robust and common motif in the crystal engineering of such compounds. The presence of two carbonyl acceptors allows for the potential formation of more complex hydrogen-bonded networks. These interactions are fundamental to the crystal packing of the molecule and influence its physical properties, such as melting point and solubility.

The table below outlines the hydrogen bonding capabilities of the molecule.

| Group | Function | Potential Interactions |

| N-H (Lactam) | Hydrogen Bond Donor | Forms N-H···O bonds with carbonyl groups |

| C=O (at C2) | Hydrogen Bond Acceptor | Accepts hydrogen bonds from N-H or other donors |

| C=O (at C4) | Hydrogen Bond Acceptor | Accepts hydrogen bonds from N-H or other donors |

Complexation Studies

In this research, the association between 4,4-dimethylpiperidine-2,6-dione and various 2,6-bis(acylamino)pyridines was examined. The formation of intermolecular hydrogen bonds was identified as the primary force responsible for the relatively strong interactions between these molecules. acs.org The study utilized the chemical shift of the NH proton as a key indicator to determine the association constants of the resulting complexes. acs.org

The findings indicated that the size of the acyl substituent on the 2,6-bis(acylamino)pyridine molecule significantly influenced the association process. acs.org This suggests that steric factors play a crucial role in the formation and stability of these hydrogen-bonded complexes. Theoretical calculations at the Density Functional Theory (DFT) level were performed to support the experimental observations. The calculated interaction energies corroborated the experimental data, confirming that the size of the substituent affects the association. acs.org

Furthermore, the study noted that dipyridin-2-ylamine, another molecule studied, undergoes conformational changes to adopt a geometry that is more favorable for the formation of efficient hydrogen bonds. acs.org This highlights the flexibility of the molecules involved in adapting their structures to maximize the strength of the intermolecular interactions.

The table below summarizes the key aspects of the complexation study involving 4,4-dimethylpiperidine-2,6-dione.

| Interacting Molecules | Driving Force for Complexation | Key Analytical Technique | Major Finding |

| 4,4-Dimethylpiperidine-2,6-dione and 2,6-Bis(acylamino)pyridines | Intermolecular Hydrogen Bonds | ¹H NMR Spectroscopy (monitoring NH chemical shift) | Association constant is affected by the size of the acyl substituent. acs.org |

| 4,4-Dimethylpiperidine-2,6-dione and Dipyridin-2-ylamine | Intermolecular Hydrogen Bonds | DFT Calculations | Conformational changes in dipyridin-2-ylamine facilitate efficient hydrogen bonding. acs.org |

Iv. Spectroscopic and Computational Analysis of 6,6 Dimethylpiperidine 2,4 Dione and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable tools for the detailed characterization of molecular structures. By analyzing the interaction of electromagnetic radiation with the molecule, scientists can deduce information about bond lengths, angles, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are critical for distinguishing between isomers and identifying the presence of tautomeric forms in solution. For instance, in compounds like dimedone, which shares a similar dicarbonyl system, ¹H-NMR and ¹³C-NMR spectra clearly indicate a mixture of the diketo and enol tautomers in solution. researchgate.net The presence of distinct signals for both forms allows for their unambiguous identification and quantification. 2D NMR techniques, such as NOESY, can be employed to establish through-space proximities of protons, which is invaluable for differentiating between stereoisomers of substituted piperidin-4-ones. researchgate.net These experiments provide insights into the spatial arrangement of substituents on the piperidine (B6355638) ring.

¹H and ¹³C NMR are fundamental techniques for the structural elucidation of organic molecules, including piperidine derivatives. chemicalbook.comresearchgate.netchemicalbook.com In the ¹H NMR spectrum, the chemical shifts, splitting patterns, and integration of the signals provide information about the number and connectivity of hydrogen atoms. For example, in a derivative like 1,1-dimethyl-4-oxopiperidin-1-ium iodide, the ¹H NMR spectrum shows a triplet at 2.72 ppm for the four protons adjacent to the carbonyl group and a singlet at 3.30 ppm for the six protons of the two methyl groups. thno.org The ¹³C NMR spectrum provides information about the carbon framework of the molecule. In the same example, the carbonyl carbon appears at a characteristic downfield shift of 202.0 ppm. thno.org For dimedone, the ¹³C NMR spectrum shows five distinct signals, confirming the presence of different carbon environments within the molecule. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for Piperidine Derivatives

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |

| 1,1-dimethyl-4-oxopiperidin-1-ium iodide | DMSO-d6 | δ 2.72 (t, J = 6.5 Hz, 4H), 3.30 (s, 6H), 3.76 (t, J = 6.6 Hz, 4H) | δ 202.0, 60.6 (2C), 51.5 (3C), 35.6 | thno.org |

| (E)-4-chloro-5-formyl-3-(hydroxymethylene)-1,1-dimethyl-1,2,3,6-tetrahydropyridin-1-ium | D₂O | δ 9.12 (s, 2H), 4.38 (s, 4H), 3.29 (s, 6H) | δ 173.9, 146.3, 110.1, 59.4, 52.0, 52.0 | thno.org |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups and molecular vibrations within a compound. biointerfaceresearch.comresearchgate.netnih.govasianpubs.org These techniques are complementary and are often used in conjunction with computational methods for a comprehensive vibrational analysis. kahedu.edu.in

The FT-IR and FT-Raman spectra of piperidine derivatives exhibit characteristic bands corresponding to the stretching and bending vibrations of different bonds. For example, the C=O stretching vibrations in diones typically appear as strong bands in the FT-IR spectrum in the region of 1600-1800 cm⁻¹. The N-H stretching vibrations are also readily identifiable. Computational studies using Density Functional Theory (DFT) are often employed to calculate theoretical vibrational frequencies, which are then compared with the experimental data to aid in the assignment of the observed bands. biointerfaceresearch.comkahedu.edu.in

Table 2: Key Vibrational Frequencies for Related Piperidine Structures

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Reference |

| C-H stretching | 2942 (IR), 2931 (Raman), 2914 (Raman), 2900 (IR), 2882 (Raman), 2869 (IR), 2850 (IR/Raman), 2838 (IR) | asianpubs.org |

| C=O stretching | ~1662 (IR) | rsc.org |

| C-C-C out-of-plane bending | 544 (IR), 475 (IR), 419 (Raman) | asianpubs.org |

| Ring breathing | 980 (IR), 1046 (IR) | asianpubs.org |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to confirm the molecular formula of a compound. For instance, the HRMS (ESI) of (E)-4-chloro-5-formyl-3-(hydroxymethylene)-1,1-dimethyl-1,2,3,6-tetrahydropyridin-1-ium was found to be m/z 202.0627, which is in close agreement with the calculated value of 202.0629 for the molecular formula C₉H₁₃ClNO₂⁺. thno.org

Table 3: Crystallographic Data for a Piperidine Derivative

| Parameter | Value | Reference |

| Compound | Phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone | researchgate.net |

| Molecular Formula | C₂₃H₂₅NO | researchgate.net |

| Crystal System | Triclinic | researchgate.net |

| Space Group | P1̅ | researchgate.net |

| a (Å) | 8.2543(7) | researchgate.net |

| b (Å) | 10.5543(8) | researchgate.net |

| c (Å) | 12.6184(6) | researchgate.net |

| α (°) | 77.901(7) | researchgate.net |

| β (°) | 71.270(2) | researchgate.net |

| γ (°) | 70.390(5) | researchgate.net |

| V (ų) | 974.3(1) | researchgate.net |

| Z | 2 | researchgate.net |

X-ray Crystallography for Molecular Structure and Conformation

Crystal Structure Determination

For instance, the crystal structure analysis of various 2,6-disubstituted and other piperidine derivatives consistently reveals that the piperidine ring adopts a chair conformation. nih.govresearchgate.netnih.gov This conformation is the most stable arrangement for six-membered rings, as it minimizes both angular and torsional strain. In the case of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine, the piperidine ring was also observed to be in a chair conformation. researchgate.netnih.gov Similarly, the piperidine ring in 1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one adopts a chair conformation, with the dihedral angles between the mean plane of the piperidine ring and the phenyl rings being 89.72 (8)° and 48.32 (8)°. nih.gov Based on these consistent findings, it is highly probable that the piperidine-2,4-dione ring in 6,6-dimethylpiperidine-2,4-dione also exists in a chair conformation.

The substituents on the piperidine ring will have a significant influence on the crystal packing. In the crystal structure of the aforementioned diphenyl derivative, molecules are linked into chains along the b-axis direction by C—H⋯O hydrogen bonds. nih.gov In more complex derivatives, a variety of intermolecular hydrogen bonds, including C-H···Cl and N-H···Cl, contribute to the stability of the crystal lattice. researchgate.netnih.gov

Analysis of Conformational Changes

The conformational flexibility of the piperidine ring is a key aspect of its stereochemistry. While the chair conformation is generally the most stable, other conformations like the boat and twist-boat are also possible, although they are typically higher in energy. The presence of substituents can influence the conformational equilibrium.

In many substituted piperidines, the chair conformation is the predominant form. nih.govresearchgate.netnih.gov For cis-piperidines that were synthesized through pyridine (B92270) hydrogenation, it was possible to convert them to their trans-diastereoisomers through conformational control. whiterose.ac.uk The analysis of various regio- and diastereoisomers of methyl-substituted pipecolinates has demonstrated the ability to access different three-dimensional shapes through synthetic strategies that control the conformation. whiterose.ac.uk It is expected that this compound would also exhibit a stable chair conformation, with the potential for minor conformational changes depending on the intermolecular interactions in the crystalline state.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. This analysis maps the electron distribution of a molecule in a crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules.

Although a Hirshfeld surface analysis specific to this compound is not available, studies on related piperidine derivatives provide valuable insights into the types of interactions that are likely to be important for this compound. For example, in 1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one, the Hirshfeld surface analysis revealed that H⋯H contacts make the largest contribution (74.2%) to the surface, followed by C⋯H/H⋯C (18.7%) and O⋯H/H⋯O (7.0%) interactions. nih.gov This indicates the importance of van der Waals forces and hydrogen bonding in the crystal packing. nih.gov

In a more complex derivative, (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine, the Hirshfeld analysis also quantified various intermolecular contacts, which are crucial for the stabilization of its crystal packing. researchgate.netnih.gov A similar analysis of two coordination polymers with a triazole ligand highlighted that the most significant contributions to crystal packing came from H⋯O/O⋯H, H⋯H, H⋯N/N⋯H, and H⋯C/H⋯C interactions. mdpi.com These examples suggest that for this compound, a Hirshfeld analysis would likely reveal significant contributions from H⋯H, O⋯H/H⋯O, and C⋯H/H⋯C contacts, reflecting the presence of the carbonyl groups and the hydrocarbon backbone.

Computational Chemistry and Molecular Modeling Studies

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for investigating the structural and electronic properties of molecules. These studies complement experimental data and provide detailed information that can be difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Calculations

DFT calculations are widely used to predict the properties of piperidine derivatives with a high degree of accuracy. nih.govresearchgate.netnih.govorientjchem.org The B3LYP functional is a popular choice for these calculations, often paired with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to provide a good balance between computational cost and accuracy. researchgate.netnih.govorientjchem.orgwu.ac.th These calculations are instrumental in geometry optimization, determination of electronic properties like HOMO-LUMO energy levels, and simulation of vibrational spectra.

For instance, in the study of a novel piperidine derivative, the geometrical structure was optimized using the DFT method at the B3LYP/6-31G(d,p) level. researchgate.netnih.gov In another study on a different heterocyclic system, geometry optimization was performed using the B3LYP/6-311++G(d,p) basis set. wu.ac.th These computational approaches allow for a detailed understanding of the molecule's behavior at the atomic level.

Geometry Optimization

A crucial first step in any computational study is geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. This provides a theoretical prediction of the molecule's three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

While specific optimized geometrical parameters for this compound are not reported, data from related structures can provide an approximation. For example, in a study of 2,6-dithenobenzene-3-enyl 3,5-dimethyl piperidine-4-one, the optimized C-C and C-H bond distances in the piperidine ring were in the range of 1.516–1.555 Å and 1.094–1.112 Å, respectively. orientjchem.org The C-N bond distances were calculated to be in the range of 1.07–1.09 Å. orientjchem.org These values are typical for piperidine ring systems and are expected to be similar in this compound.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Piperidine-4-one Derivative (B3LYP/6-31G)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-C (ring) | 1.516 - 1.555 | C-C-C (ring) | 109.99 - 113.60 |

| C-H (ring) | 1.094 - 1.112 | C-C-H (ring) | 103.57 - 111.12 |

| C-N (ring) | 1.07 - 1.09 | N-C-C (ring) | 108.5 |

| N-H | 0.9 - 1.01 |

Data adapted from a study on a related piperidine derivative. orientjchem.org

HOMO-LUMO Analysis and Energy Gap Determination

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability.

For various piperidine derivatives, HOMO-LUMO analyses have been performed using DFT calculations. nih.govresearchgate.netnih.govorientjchem.org In the case of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine, the HOMO-LUMO energies were calculated to understand the charge transfer within the molecule. researchgate.netnih.gov A smaller HOMO-LUMO gap generally implies higher reactivity.

Push-pull N(9)-alkylated purine (B94841) derivatives containing a piperidino group have been shown to have ionization energies in the range of 5.25–6.04 eV and electron affinities in the range of 2.18–3.15 eV, which are related to the HOMO and LUMO energies, respectively. nih.gov Another study on a piperidine derivative highlighted that a small energy gap, as determined by HOMO-LUMO calculations, is indicative of the molecule's reactivity. wu.ac.th

Table 2: Illustrative HOMO-LUMO Energies and Energy Gaps for Related Heterocyclic Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Piperidine Derivative 1 | -6.23 | -1.54 | 4.69 |

| Piperidine Derivative 2 | -5.89 | -2.11 | 3.78 |

| Purine-Piperidino Derivative | -5.25 to -6.04 | -2.18 to -3.15 | ~2.52 to 2.95 |

Data compiled from studies on related heterocyclic compounds for illustrative purposes. nih.govnih.gov

Vibrational Frequency Calculations

Vibrational frequency calculations are a fundamental computational tool used to predict the infrared (IR) and Raman spectra of a molecule. These calculations, typically performed using Density Functional Theory (DFT) methods, provide insights into the molecule's vibrational modes, which correspond to the stretching, bending, and torsional motions of its atoms. orientjchem.orgnih.gov By comparing the calculated vibrational frequencies with experimental spectra, researchers can confirm the molecular structure, identify functional groups, and understand intermolecular interactions, such as hydrogen bonding. mdpi.comepa.gov

The process involves first optimizing the molecular geometry to find its lowest energy conformation. nih.gov Following optimization, harmonic vibrational frequencies are calculated. epa.gov However, these calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and incomplete treatment of electron correlation. To improve accuracy, the computed frequencies are commonly scaled using empirical scale factors. epa.gov

For heterocyclic compounds like piperidine derivatives, key vibrational modes of interest include the N-H and C=O stretching frequencies. orientjchem.org For instance, in a study on a different piperidone derivative, the optimized C-N and N-H bond distances were calculated, which are crucial for determining their vibrational frequencies. orientjchem.org The presence of hydrogen bonding significantly influences the N-H vibrations, typically causing a shift to lower frequencies (redshift) in the experimental spectrum compared to a single-molecule computational model that does not account for these interactions. mdpi.com

While specific vibrational frequency analysis for this compound is not prominently available in the reviewed literature, the table below illustrates typical vibrational assignments for related piperidine and dione (B5365651) structures based on computational studies of similar molecules.

| Vibrational Mode | Typical Calculated Wavenumber Range (cm⁻¹) | Description |

| N-H Stretch | 3400 - 3500 (unscaled) | Stretching of the nitrogen-hydrogen bond in the piperidine ring. This is highly sensitive to hydrogen bonding. mdpi.com |

| C-H Stretch (asymmetric) | 3000 - 3100 | Asymmetric stretching of carbon-hydrogen bonds in the methyl and methylene (B1212753) groups. orientjchem.org |

| C-H Stretch (symmetric) | 2900 - 3000 | Symmetric stretching of carbon-hydrogen bonds. orientjchem.org |

| C=O Stretch | 1680 - 1750 | Stretching of the carbonyl groups in the dione structure. The exact frequency can be affected by ring strain and conjugation. |

| C-N Stretch | 1200 - 1300 | Stretching of the carbon-nitrogen bond within the piperidine ring. |

| C-C Stretch | 1100 - 1200 | Stretching of the carbon-carbon bonds forming the ring skeleton. |

This table represents typical values for related structures; specific values for this compound would require a dedicated computational study.

Molecular Reactivity Descriptors

Molecular reactivity descriptors, derived from conceptual DFT, are quantum chemical parameters that help predict the reactivity and stability of a molecule. amazonaws.com These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. orientjchem.org

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron. researchgate.net Conversely, a small energy gap suggests higher reactivity and lower kinetic stability. amazonaws.com Analysis of the spatial distribution of these frontier orbitals can also identify the most probable sites for electrophilic and nucleophilic attack. amazonaws.com

Although specific calculated values for this compound were not found in the surveyed literature, the following table defines the key molecular reactivity descriptors and their significance.

| Descriptor | Formula | Significance |

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; related to the ionization potential and electron-donating capacity. amazonaws.com |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; related to the electron affinity and electron-accepting capacity. amazonaws.com |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.net |

| Ionization Potential (I) | -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the molecule. |

| Global Hardness (η) | (I - A) / 2 | Measures the resistance of a molecule to change its electron distribution. Molecules with a large energy gap are "harder." amazonaws.com |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness; measures the capacity of a molecule to accept electrons. "Softer" molecules are more reactive. amazonaws.com |

| Electronegativity (χ) | (I + A) / 2 | Measures the ability of a molecule to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity of a species to accept electrons; a global reactivity index. amazonaws.com |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.netnih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns between a potential drug molecule and its biological target. nih.govresearchgate.net The process involves sampling a high number of possible conformations of the ligand within the active site of the protein and scoring them based on their energetic favorability. researchgate.net

Prediction of Binding Affinities to Biological Targets

A primary output of molecular docking is the binding affinity, often expressed as a scoring function or binding energy (e.g., in kcal/mol), which estimates the strength of the interaction between the ligand and the protein. researchgate.net A more negative binding energy generally indicates a more stable and favorable interaction. researchgate.net

While docking studies specifically targeting this compound are not detailed in the available literature, research on related piperidone, piperidine, and glutarimide (B196013) derivatives demonstrates the application of this method. For example, studies have docked 2,6-diphenyl piperidone derivatives against a protein from Helicobacter pylori and N-functionalized piperidines into the dopamine (B1211576) D2 receptor. researchgate.netresearchgate.net Another study investigated glutarimide analogues as degraders targeting the IKZF2-CRBN protein complex. acs.org These studies help identify lead compounds with the highest predicted potential for biological activity based on their binding scores. researchgate.net

The following table presents examples of binding affinity predictions for piperidine and glutarimide derivatives from various studies to illustrate the data obtained from such simulations.

| Ligand Class | Protein Target | Example Binding Affinity (kcal/mol) | Reference |

| 2,6-Diphenyl piperidones | Helicobacter pylori (PDB: 2B7N) | Docking scores used to identify lead molecules from over 38,000 derivatives. | researchgate.net |

| N-functionalized piperidines | Dopamine Receptor D2 (DRD2) | Possible binding modes were predicted to study interactions. | researchgate.net |

| Glutarimide Analogue (MGD-1f) | IKZF2-CRBN Complex | Docking confirmed that the analogue occupies the IMiD-binding interfaces. | acs.org |

| Thiazolidine-2,4-dione Derivatives | PPAR-γ | Docking scores ranged from -8.543 to -11.011, indicating good binding potential. | nih.gov |

This table is illustrative and shows data for related compound classes, not this compound itself.

Ligand-Protein Interaction Analysis

Beyond predicting binding energy, molecular docking provides detailed insight into the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. researchgate.net Visualizing the docked pose allows researchers to identify the key amino acid residues in the protein's active site that interact with the ligand. acs.org

For instance, in a study of glutarimide analogues, docking analysis revealed how the compound MGD-1f fits into the binding interfaces of the IKZF2-CRBN complex. acs.org Similarly, studies on other heterocyclic compounds often report specific hydrogen bonds with particular amino acid residues (e.g., lysine, aspartic acid) or hydrophobic interactions with nonpolar residues (e.g., isoleucine), which are crucial for the ligand's potency and selectivity. acs.org This analysis is fundamental for structure-based drug design, where a ligand can be chemically modified to enhance its interactions with the target, thereby improving its efficacy.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov The fundamental principle is that the structural properties of a molecule, quantified by molecular descriptors, determine its activity. nih.gov QSAR models are developed by correlating these descriptors with experimentally measured activities, such as inhibitory concentrations (IC₅₀). mdpi.com

A typical QSAR study involves calculating a wide range of descriptors, which can be topological, electronic, or spatial. nih.gov Statistical techniques, such as genetic function approximation, are then used to select the most relevant descriptors and build a mathematical model. nih.gov For example, a QSAR study on piperine (B192125) analogs identified descriptors like partial negative surface area and heat of formation as being critical for their activity as bacterial efflux pump inhibitors. nih.gov Another 3D-QSAR study on antihistaminic piperidines identified H-acceptor, H-donor, and hydrophobic sites as key features. nih.gov

These models are valuable for predicting the activity of new, unsynthesized compounds, helping to prioritize which derivatives to synthesize and test, thus saving time and resources in the drug discovery process. nih.govmdpi.com While no specific QSAR studies on this compound were identified, the methodology is widely applied to piperidine-containing compounds. researchgate.netnih.govnih.govresearchgate.net

Machine Learning Applications in Compound Design and Property Prediction

Machine learning (ML) has become a powerful tool in medicinal chemistry for predicting compound properties directly from their chemical structure. nih.gov Unlike traditional QSAR, which often involves linear models, ML can capture highly complex, non-linear relationships within large datasets. nih.govnih.gov ML models are used for a variety of tasks, including virtual screening, de novo compound design, and the prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov

Explainable ML approaches are increasingly important, as they help to rationalize the "black box" nature of some complex models, providing insights into why a certain prediction was made. nih.govresearchgate.net For instance, some techniques can highlight which molecular fragments are most influential for a predicted property. researchgate.net

Recent applications include the development of ML models to predict the physicochemical and ADMET properties of complex molecules like targeted protein degraders. nih.gov Other research focuses on pre-training neural networks on large unlabeled datasets of 3D molecular structures through denoising tasks. youtube.com This pre-training helps the model learn fundamental representations of molecular physics, which can then be fine-tuned to achieve state-of-the-art performance on downstream property prediction tasks with limited labeled data. youtube.com This approach addresses the common challenge in drug discovery where experimental data for a specific project is often scarce. nih.gov

V. Biological Activities and Pharmaceutical Applications of 6,6 Dimethylpiperidine 2,4 Dione Derivatives

General Biological Activities of Piperidinedione Derivatives

Piperidinedione derivatives are recognized for a wide spectrum of biological effects. derpharmachemica.comnih.govbiomedpharmajournal.orgnih.gov The introduction of various substituents onto the piperidine (B6355638) ring system allows for the fine-tuning of their pharmacological profiles, leading to compounds with enhanced efficacy and selectivity for specific biological targets. nih.gov These derivatives have been extensively studied for their potential therapeutic applications, ranging from managing inflammation and oxidative stress to combating microbial infections and cancer. derpharmachemica.comnih.govbiomedpharmajournal.orgnih.govitmedicalteam.pl

Antioxidant Properties

Certain piperidinedione derivatives have demonstrated notable antioxidant activity. itmedicalteam.plitmedicalteam.pl Antioxidants are crucial for protecting cells from damage caused by oxidative stress, a process implicated in numerous diseases. The antioxidant effect of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to stabilize free radicals. itmedicalteam.plitmedicalteam.pl

A study evaluating piperidone derivatives found that they exhibited strong radical scavenging activity, which was attributed to the electron-donating mechanism of the carbonyl oxygen's unshared electron pair. itmedicalteam.pl The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method used to assess this activity, where the reduction of the stable DPPH radical is measured by a decrease in absorbance at 517 nm. itmedicalteam.plitmedicalteam.pl Research has shown that some piperidone derivatives demonstrate excellent radical scavenging capabilities, in some cases surpassing their corresponding isomeric alcohol forms. itmedicalteam.pl Another study reported that all tested piperidine derivatives showed antioxidant potentials greater than 49% at a concentration of 1 mg/ml. academicjournals.org

The lipophilicity of the derivatives can also influence their antioxidant activity, with increased lipophilicity sometimes favoring this property. nih.gov The mechanism of action can vary, with some derivatives acting as hydroxyl radical scavengers and inhibiting lipid peroxidation. nih.gov

Anti-inflammatory Properties

Piperidinedione derivatives have been investigated for their anti-inflammatory effects. nih.govnih.govnih.gov Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key factor in many diseases. The introduction of specific substituents, such as cyclohexyl and allyl groups, has been shown to impart anti-inflammatory and immunosuppressive activity to these derivatives. nih.gov

Antimicrobial Activity (Antibacterial, Antifungal)

A significant area of research for piperidinedione derivatives is their antimicrobial activity against a range of bacterial and fungal pathogens. derpharmachemica.combiomedpharmajournal.orgnih.govbiointerfaceresearch.com The emergence of antibiotic resistance has created an urgent need for new antimicrobial agents, and piperidine-based compounds represent a promising class of molecules. academicjournals.org

Studies have shown that synthesized piperidine-dione derivatives exhibit good antimicrobial activity. derpharmachemica.com For instance, certain derivatives were effective against Escherichia coli, Bacillus subtilis, and Staphylococcus aureus. derpharmachemica.com The antimicrobial activity is often evaluated by measuring the zone of inhibition in disk diffusion assays. derpharmachemica.com

The addition of certain chemical moieties, such as a thiosemicarbazone group, to the piperidin-4-one structure has been found to enhance antifungal activity significantly. biomedpharmajournal.org Some piperidine derivatives have shown broad-spectrum antibacterial activity, while their antifungal effects can be more variable. academicjournals.org For example, while some compounds were active against Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans, others showed no activity against fungal species like Fusarium verticilliodes. academicjournals.org

Table 1: Antimicrobial Activity of Selected Piperidine Derivatives

| Compound/Derivative | Target Microorganism | Activity Level | Reference |

|---|---|---|---|

| 2c | Staphylococcus aureus | Good | derpharmachemica.com |

| 2d | Escherichia coli, Bacillus subtilis | Good | derpharmachemica.com |

| Thiosemicarbazone derivatives of piperidin-4-one | Fungi | Significant | biomedpharmajournal.org |

Neuroprotective Actions and CNS Activity

Derivatives of piperidine and similar heterocyclic structures have demonstrated notable neuroprotective and central nervous system (CNS) activities. The heterocyclic motif is considered a potential shuttle for delivering drugs across the blood-brain barrier researchgate.net. Certain piperidine derivatives exhibit potent neuroprotective properties against toxicity induced by oxidative stress and calcium overload nih.gov. This neuroprotective profile suggests a potential utility in therapies for neuronal degeneration researchgate.net.

Research into related structures has shown that these compounds can protect against neurotoxicity in various experimental models, suggesting they may be beneficial for treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease researchgate.netnih.gov. For instance, a family of 1,4-dihydropyridine (B1200194) derivatives, which share a core heterocyclic structure, has been shown to reduce cell death in hippocampal slices by mitigating oxidative stress nih.gov. Furthermore, piperidine derivatives designed as acetylcholinesterase inhibitors, such as 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil), are well-established for their significant activity within the CNS, producing a marked increase in acetylcholine (B1216132) content in the cerebral cortex nih.gov.

Mechanistic Studies of Biological Action

The biological effects of 6,6-dimethylpiperidine-2,4-dione derivatives and related compounds are underpinned by their interactions with specific molecular targets, leading to the modulation of key biochemical pathways.

Interaction with Molecular Targets

The therapeutic potential of piperidine derivatives is rooted in their ability to bind to specific biological molecules. A primary target is the enzyme acetylcholinesterase (AChE), which is crucial in the pathology of Alzheimer's disease. Potent inhibitors have been developed that show a high selective affinity for AChE over butyrylcholinesterase nih.gov. A proposed hypothetical binding site for the highly potent inhibitor E2020 (a piperidine derivative) has been described, highlighting the specific molecular interactions that drive its efficacy nih.gov.

Other molecular targets for piperidine-based compounds include L-type voltage-dependent calcium channels (VDCC), where derivatives have been shown to act as effective antagonists, reducing calcium ion influx nih.gov. Additionally, certain derivatives interact with and inhibit protein kinases such as PI3Kα, binding within the enzyme's affinity pocket and forming hydrogen bonds with key residues like Lys802 nih.gov.

Enzyme Inhibition

A significant mechanism of action for many piperidine derivatives is the inhibition of key enzymes. This activity is central to their therapeutic applications.

Cholinesterases : Derivatives have been synthesized that are highly potent inhibitors of acetylcholinesterase (AChE), with some compounds like 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (13e) exhibiting an IC50 value of 5.7 nM. nih.gov This compound was found to be 1250 times more selective for AChE than for butyrylcholinesterase nih.gov.

α-Glucosidase : Piperidine derivatives have been evaluated for their inhibitory potential against α-glucosidase, an important target in the management of type 2 diabetes researchgate.net.

Kinases : A series of 2, 6, 8-substituted Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3Kα, a lipid kinase involved in cancer cell growth and proliferation. nih.gov Compound 35 from this series was identified as a promising inhibitor with an IC50 of 150 nM against the PI3Kα enzyme nih.gov. Other derivatives have shown the capacity to inhibit GSK-3β, another kinase implicated in neurodegenerative diseases nih.gov.

Modulation of Biochemical Pathways

By interacting with molecular targets and inhibiting enzymes, these derivatives can modulate entire biochemical cascades. Inhibition of the PI3K pathway is a key strategy in cancer treatment, as its aberrant activation is linked to numerous forms of cancer by promoting cell growth, proliferation, and survival. nih.gov The inhibition of PI3K by specific derivatives leads to the downstream disruption of this signaling cascade nih.gov.

In other studies, piperidine derivatives have been found to induce apoptosis (programmed cell death) and cause cell cycle arrest in the S-phase, representing another pathway for their anti-cancer and antimicrobial effects researchgate.net. Furthermore, their ability to act as antioxidants and block calcium channels allows them to modulate pathways related to oxidative stress and calcium homeostasis, which are critical in preventing neuronal cell death nih.gov.

Structure-Activity Relationships (SAR)

The biological activity of piperidine derivatives is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the molecular framework affect efficacy and for rationally designing new, more potent compounds nih.gov.

The core piperidine ring is a versatile scaffold found in numerous pharmaceuticals researchgate.net. SAR studies have shown that even small changes to this scaffold can dramatically alter biological properties, either enhancing or abolishing activity nih.gov. For example, in the development of AChE inhibitors, replacing a flexible N-benzoylaminoethyl side chain with a more rigid 2-isoindolin-2-ylethyl moiety led to more potent activity. nih.gov Further studies found that this isoindoline (B1297411) group could be replaced by an indanone moiety without a major loss in potency, demonstrating how different structural motifs can fulfill similar binding requirements nih.gov. In a series of antimicrobial derivatives, the presence of a pyridine (B92270) ring connected to a thiopyran moiety was found to be important for high activity researchgate.net.

Influence of Substituent Effects on Activity